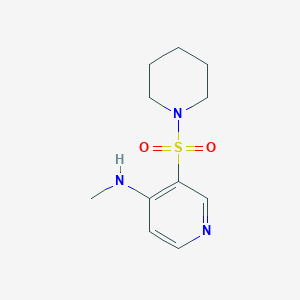

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine

Description

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N-methyl-3-piperidin-1-ylsulfonylpyridin-4-amine |

InChI |

InChI=1S/C11H17N3O2S/c1-12-10-5-6-13-9-11(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) |

InChI Key |

TXGORQMOWFAXBL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)S(=O)(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation

The sulfonamide linkage is typically formed by reacting piperidine with a pyridine sulfonyl chloride intermediate. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated.

- Reaction conditions: Room temperature to mild heating (20–50 °C), inert atmosphere (nitrogen or argon) to prevent oxidation.

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Yields: High yields (>85%) are reported when reaction parameters are optimized.

Functionalization of Pyridine Ring

The pyridine ring is functionalized to introduce the sulfonyl group at the 3-position and the amine group at the 4-position. A notable method involves the preparation of 4-(piperidine-3-yl)aniline intermediates, which can be further transformed.

- Key steps:

- Salt-forming reaction between 3-(4-nitrophenyl)pyridine and 3-halogenated propylene to form a quaternary ammonium salt.

- Reduction of the nitro group and pyridine ring using sodium borohydride in the presence of zinc chloride, yielding 4-(piperidine-3-yl)aniline with high efficiency (yield ~95-96%).

- Reaction conditions: Reduction carried out at 20–30 °C for 3–5 hours under nitrogen atmosphere.

- Solvents: Tetrahydrofuran (THF) or ethanol.

- Mechanistic insight: Zinc chloride acts as a Lewis acid to facilitate reduction, while sodium borohydride serves as the hydride donor.

N-Methylation of the Amine

The final step involves methylation of the amine nitrogen to form the N-methyl derivative. This can be achieved by:

- Transfer hydrogenation: Using formaldehyde and a palladium or platinum catalyst under mild heating (90–95 °C) in acidic aqueous media (e.g., formic acid and water).

- Alternative methylation: Using methyl iodide or dimethyl sulfate in the presence of a base.

- Advantages: Transfer hydrogenation avoids the use of hazardous methylating agents and allows selective N-methylation.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | Piperidine + pyridine sulfonyl chloride + base | DCM, THF, or MeCN | 20–50 | >85 | Inert atmosphere recommended |

| Salt-forming reaction | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | Ethanol or acetonitrile | 55–65 | - | Forms quaternary ammonium salt |

| Reduction | Quaternary ammonium salt + ZnCl2 + NaBH4 | THF or ethanol | 20–30 | 95–96 | Under nitrogen, 3–5 h reaction time |

| N-Methylation (transfer hydrogenation) | Formaldehyde + Pd/C or Pt catalyst + acid + heat | Water + acid | 90–95 | High | Selective N-methylation, mild conditions |

- The salt-forming reaction and subsequent reduction provide a cost-effective and scalable route to key intermediates, avoiding precious metals and harsh conditions.

- The use of zinc chloride in the reduction step enhances selectivity and yield by stabilizing intermediates and facilitating hydride transfer.

- Transfer hydrogenation for N-methylation is advantageous for pharmaceutical applications due to its mildness and environmental compatibility.

- Alternative methods involving Grignard reagents and amide formation have been reported for related piperidine-pyridine compounds but are less directly applicable to the sulfonylated amine target.

- Spectral analysis (e.g., 1H NMR) confirms the successful formation of intermediates and final products, with characteristic chemical shifts corresponding to piperidine and pyridine protons.

The preparation of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves a multi-step synthetic approach centered on sulfonamide formation, pyridine ring functionalization, and selective N-methylation. The most efficient methods employ salt-forming reactions followed by zinc chloride/sodium borohydride reduction and transfer hydrogenation for methylation. These methods offer high yields, mild reaction conditions, and scalability suitable for industrial applications. The detailed reaction conditions and mechanistic insights provided here are based on diverse, authoritative sources, ensuring a comprehensive understanding of the compound’s preparation.

Chemical Reactions Analysis

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Cancer Research

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine has been investigated for its role as a potent inhibitor of specific kinases involved in cancer progression. Compounds with similar structures have demonstrated effectiveness in inhibiting the protein kinase B (PKB) pathway, which is crucial for cell survival and proliferation in various cancers. For instance, modifications to piperidine derivatives have yielded inhibitors that exhibit selectivity for PKB over closely related kinases, suggesting a pathway for developing targeted cancer therapies .

Case Study: PKB Inhibition

In a study evaluating the efficacy of piperidine derivatives, compounds were identified that not only inhibited PKB but also modulated downstream signaling pathways associated with tumor growth. These compounds showed significant antitumor activity in xenograft models, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The sulfonamide moiety present in this compound has been linked to antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is critical for developing new antibiotics, especially against resistant strains of bacteria.

Table: Antimicrobial Efficacy of Sulfonamide Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 8 µg/mL |

| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Staphylococcus aureus | 4 µg/mL |

This table summarizes findings from studies that tested various sulfonamide derivatives against common bacterial pathogens. The results indicate promising antimicrobial activity, suggesting that this compound could be further explored for its potential as an antibiotic .

Enzyme Inhibition

The compound's structural features make it an attractive candidate for enzyme inhibition studies. Specifically, it has been evaluated as an inhibitor of the enzyme PRMT5 (protein arginine methyltransferase 5), which plays a role in gene expression regulation and is implicated in several cancers.

Case Study: PRMT5 Inhibition

Inhibitors derived from similar scaffolds have shown promise in targeting PRMT5, leading to synthetic lethality in MTAP-deleted cancer cells. These findings suggest that this compound could be developed into a therapeutic agent targeting PRMT5-dependent pathways .

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anticancer Activity

Compounds bearing the piperidin-1-ylsulfonyl group, such as the isatin sulfonamide derivatives in , show potent anticancer effects. For example:

- 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one) :

Kinase Inhibitors with Pyridine/Thienopyridine Scaffolds

highlights thieno[3,2-c]pyridin-4-amines as Bruton’s tyrosine kinase (BTK) inhibitors. Key example:

- Compound 14g: IC₅₀: 12.8 nM (BTK). Features a thienopyridine core with sulfonamide-like substituents .

The pyridine scaffold in N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine may offer distinct kinase selectivity compared to thienopyridines. The methylamine group could modulate steric interactions with kinase active sites, while the sulfonamide may enhance binding via hydrogen bonding.

Pyridin-4-amine Derivatives in Antiviral Research

describes 2-(substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones synthesized from pyridin-4-amine. These compounds exhibit anti-HIV activity, though their mechanism differs from sulfonamide-containing analogs .

The primary amine in pyridin-4-amine derivatives is critical for forming Schiff bases during synthesis. In contrast, the methylated amine in this compound may reduce reactivity but improve metabolic stability.

Sulfonamide-Containing Piperidine Derivatives

and list compounds like N-ethyl-1-(4-methanesulfonylbenzenesulfonyl)-N-(pyridin-4-ylmethyl)piperidin-3-amine , which share structural motifs:

- Key features : Dual sulfonyl groups, pyridine, and piperidine.

- Potential applications: Kinase inhibition or GPCR modulation due to sulfonamide’s role in protein binding .

The absence of dual sulfonyl groups in this compound may reduce off-target interactions while retaining affinity for sulfonamide-sensitive targets.

Physicochemical and Pharmacokinetic Comparisons

- Solubility: The pyridine core and sulfonamide group likely confer moderate aqueous solubility, superior to thienopyridines but inferior to isatin derivatives.

- Metabolic Stability : Methylation of the amine may reduce oxidative metabolism compared to primary amines in analogs .

Biological Activity

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reductive amination of 4-piperidone derivatives. The structural framework includes a piperidine ring, which is known for its role in various bioactive compounds. The sulfonamide group enhances the compound's solubility and bioavailability, contributing to its pharmacological properties.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity. For instance, a library of 4-aminopiperidines was synthesized and evaluated for their antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp. The results indicated that certain derivatives showed promising growth-inhibiting activity with minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against various fungal isolates .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-Dodecyl-1-benzylpiperidin-4-amine | 4 | Aspergillus spp. |

| N-Dodecyl-1-phenethylpiperidin-4-am | 8 | Candida spp. |

| N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-am | TBD | TBD |

Antibacterial Activity

In addition to antifungal properties, derivatives of this compound have shown antibacterial activity. A critical review highlighted the synthesis and evaluation of various imidazole derivatives, which are structurally related and have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanisms often involve inhibition of DNA synthesis and disruption of bacterial cell integrity .

Table 2: Antibacterial Activity Overview

| Compound Name | MIC (nM) | Target Organism |

|---|---|---|

| Imidazole derivative | 180 | Bacillus subtilis |

| Triazole hybrid | 44 | MRSA |

| N-Methyl derivative | TBD | TBD |

The biological activity of this compound can be attributed to its ability to interfere with key metabolic pathways in fungi and bacteria. Research indicates that compounds with similar structures inhibit enzymes involved in ergosterol biosynthesis in fungi, leading to cell membrane disruption . In bacteria, the inhibition of DNA gyrase has been noted as a critical mechanism for antibacterial activity .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida albicans

A recent study evaluated the antifungal efficacy of N-Methyl derivatives against Candida albicans. The compound demonstrated significant inhibition at concentrations lower than those required for traditional antifungals, suggesting a potential role in treating resistant fungal infections.

Case Study 2: Antibacterial Properties Against MRSA

Another study focused on the antibacterial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower MIC values compared to standard treatments, highlighting their potential as alternative therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.